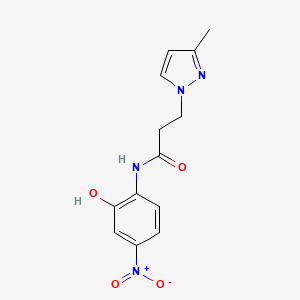![molecular formula C23H16BrClN2O3 B10947267 2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B10947267.png)
2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-hydroxy-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including amino, bromo, chlorobenzyl, hydroxy, chromenyl, and cyanide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: Introduction of the bromo group into the phenyl ring using bromine or a brominating agent.
Chlorobenzylation: Attachment of the chlorobenzyl group through a nucleophilic substitution reaction.
Hydroxylation: Introduction of the hydroxy group via oxidation reactions.
Chromene Formation: Cyclization to form the chromene ring structure.
Amination: Introduction of the amino group through amination reactions.
Cyanation: Addition of the cyanide group using cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The bromo and chlorobenzyl groups can be reduced to form corresponding hydrocarbons.
Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of chromenone derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted amino or cyanide derivatives.
Scientific Research Applications
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The amino and cyanide groups can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE
Uniqueness
The uniqueness of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-5-HYDROXY-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromo and chlorobenzyl groups, along with the hydroxy and cyanide functionalities, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H16BrClN2O3 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-5-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H16BrClN2O3/c24-14-6-9-19(29-12-13-4-7-15(25)8-5-13)16(10-14)21-17(11-26)23(27)30-20-3-1-2-18(28)22(20)21/h1-10,21,28H,12,27H2 |
InChI Key |
LMAQVWNZLLKBIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(C(=C(OC2=C1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[4-(difluoromethoxy)phenyl]-1H-pyrazol-3-yl}{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10947193.png)
![4-chloro-1-ethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10947201.png)
![N-(2,5-dimethylphenyl)-2-{[(4E)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B10947209.png)
![ethyl 2-{[({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10947213.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10947217.png)
methanone](/img/structure/B10947225.png)
![7-(4-chlorophenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10947236.png)
![5-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10,12,14-pentaene-7,16-dione](/img/structure/B10947238.png)
![4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol](/img/structure/B10947243.png)
![7-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947254.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B10947256.png)

![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10947275.png)
![N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947279.png)
